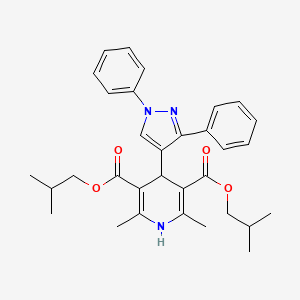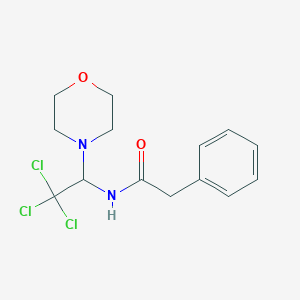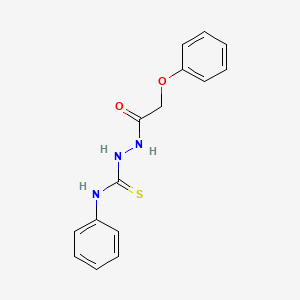![molecular formula C51H45N3O2 B11979347 [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate](/img/structure/B11979347.png)
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: is a complex organic compound that features an indole core substituted with tritylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of tritylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated indole compounds.
科学的研究の応用
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of [3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate involves its interaction with specific molecular targets. The tritylamino groups can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The indole core may also interact with cellular receptors, modulating various signaling pathways.
類似化合物との比較
Similar Compounds
- [3-(2-aminoethyl)-1H-indol-5-yl] 3-(amino)propanoate
- [3-(2-benzylamino)ethyl]-1H-indol-5-yl] 3-(benzylamino)propanoate
Uniqueness
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate: is unique due to the presence of tritylamino groups, which enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C51H45N3O2 |
|---|---|
分子量 |
731.9 g/mol |
IUPAC名 |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 3-(tritylamino)propanoate |
InChI |
InChI=1S/C51H45N3O2/c55-49(34-36-54-51(43-25-13-4-14-26-43,44-27-15-5-16-28-44)45-29-17-6-18-30-45)56-46-31-32-48-47(37-46)39(38-52-48)33-35-53-50(40-19-7-1-8-20-40,41-21-9-2-10-22-41)42-23-11-3-12-24-42/h1-32,37-38,52-54H,33-36H2 |
InChIキー |
VGHUWPLFLVESCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)CCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(2-chlorophenyl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B11979296.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11979303.png)
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide](/img/structure/B11979304.png)
![2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11979308.png)



![N-(3-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11979329.png)
![Methyl (2E)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979342.png)
![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979343.png)
